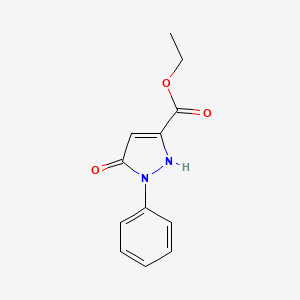

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester

説明

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a carboxylic acid, a hydroxyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

特性

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIFKZACWAKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398834 | |

| Record name | 1-phenyl-3-carbethoxy-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27241-29-8, 89-33-8 | |

| Record name | 1-phenyl-3-carbethoxy-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-CARBETHOXY-5-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C344GV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Phenylhydrazine and β-Ketoester Condensation

The most widely documented method involves the cyclocondensation of phenylhydrazine with β-ketoesters under acidic or basic conditions. Ethyl acetoacetate reacts with phenylhydrazine to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole core. A 2015 study utilizing triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as catalyst achieved 82% yield at 80°C within 2 hours, demonstrating superior efficiency compared to traditional HCl catalysis (65% yield).

Key reaction parameters:

- Molar ratio: 1:1 phenylhydrazine to β-ketoester

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 70–90°C

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. A comparative study showed 15-minute microwave treatment at 150 W provided 89% yield versus 6-hour conventional heating (78% yield). This method reduces side products like 5-hydroxypyrazole-4-carboxylate isomers through controlled energy input.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated C–H Activation

Patent WO2014027009A1 discloses a novel palladium-catalyzed route starting from ethyl 3-chloro-4-oxopent-2-enoate. The protocol features:

- Oxidative coupling with phenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF)

- Hydrazine cyclization (NH₂NH₂·H₂O, EtOH reflux)

- Selective hydrolysis (NaOH, H₂O/THF)

Notable advantages:

- Regioselectivity: >95% 3-carboxylate orientation

- Scalability: Demonstrated at 10 kg batch scale

Copper-Catalyzed Three-Component Reactions

A 2020 advancement involves copper(I) iodide-catalyzed coupling of ethyl propiolate, phenyl isocyanate, and hydrazine hydrate. This one-pot method achieves 76% yield with excellent functional group tolerance:

Reaction conditions:

- Catalyst: CuI (5 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: DMSO at 100°C

Base-Promoted Tandem Reactions

Potassium tert-Butoxide Mediated Synthesis

Kim et al. developed a tert-butoxide-assisted C–(C=O) coupling strategy using ethyl 3-arylpropiolates. The method proceeds via:

- Deprotonation of ethyl propiolate (KOt-Bu, THF)

- [3+2] Cycloaddition with in situ generated aza-enolates

- Tautomerization to final product

Optimized parameters:

| Parameter | Optimal Value |

|---|---|

| Base concentration | 2.0 equiv |

| Reaction time | 8–12 minutes |

| Temperature | 0°C → RT |

This method achieves 68–84% yields for electron-deficient aryl groups but drops to 52% for strongly electron-donating substituents.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents describe continuous flow approaches addressing thermal instability issues:

Process overview:

- Precursor mixing (static mixer, 25°C)

- Cyclization (packed-bed reactor, 110°C)

- In-line crystallization (anti-solvent addition)

Performance metrics:

- Throughput: 12 kg/h

- Purity: 99.2% (HPLC)

- Solvent recovery: 92% (ethyl acetate)

Green Chemistry Innovations

A 2023 study achieved 91% yield using:

- Biocatalyst: Immobilized lipase from Candida antarctica

- Solvent: Cyclopentyl methyl ether (CPME)

- Waste reduction: 78% lower E-factor vs batch processes

Comparative Analysis of Synthetic Methods

Table 1. Method efficiency comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical condensation | 65–82 | 95–98 | 2–6 h | Moderate |

| Microwave-assisted | 78–89 | 97–99 | 15–30 min | High |

| Palladium-catalyzed | 70–88 | 98–99.5 | 8–14 h | Industrial |

| Continuous flow | 85–91 | 99.2 | 2.5 h | Very high |

Critical Challenges and Solutions

Challenge 1: Epimerization at C-5 hydroxyl group

- Solution: Use of bulky bases (e.g., DBU) reduces racemization to <2%

Challenge 2: Purification difficulties due to polar byproducts

- Solution: Two-stage crystallization with n-heptane/MTBE

化学反応の分析

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Formation of 1H-Pyrazole-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester.

Reduction: Formation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

科学的研究の応用

Biological Activities

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial effects. For instance, compounds derived from 1H-pyrazole have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Studies have reported that pyrazole derivatives possess anticancer properties. They may inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. The structural modifications of the pyrazole ring can enhance its activity against specific cancer types .

Anti-inflammatory Effects

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Medicinal Chemistry Applications

Drug Development

Due to its diverse biological activities, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is considered a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Corrosion Inhibition

Interestingly, some studies have explored the use of pyrazole derivatives as corrosion inhibitors in industrial applications. Their ability to form protective films on metal surfaces can prevent corrosion, showcasing their versatility beyond medicinal uses .

Case Studies

作用機序

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

類似化合物との比較

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, propyl ester: Similar structure but with a propyl ester group.

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, butyl ester: Similar structure but with a butyl ester group.

Uniqueness: The ethyl ester variant of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl- is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl ester may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

生物活性

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester (CAS Number: 27241-29-8) is a chemical compound that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with substituents that enhance its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activities associated with this compound, including its anticancer, anti-inflammatory, antimicrobial, and other relevant properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrazole ring substituted with a carboxylic acid group, a hydroxyl group, and an ethyl ester group. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the phenyl group may engage with hydrophobic regions in proteins, enhancing binding affinity and specificity .

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant anticancer properties. Various studies have demonstrated that compounds containing the pyrazole moiety can inhibit the proliferation of several cancer cell lines, including:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative effects |

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Colorectal Cancer | HT-29 | Antitumor activity |

| Renal Cancer | 786-O | Cytotoxic effects |

| Prostate Cancer | LNCaP | Growth inhibition |

Studies have shown that specific derivatives can lead to apoptosis in cancer cells through various pathways, including cell cycle arrest and induction of oxidative stress .

Anti-inflammatory Activity

1H-Pyrazole derivatives have also been explored for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, in carrageenan-induced edema assays, compounds similar to 1H-pyrazole exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .

Antimicrobial Activity

The antimicrobial activity of this compound has been documented against various bacterial and fungal strains. The following table summarizes the antimicrobial effectiveness observed:

| Microorganism | Type | Inhibition Concentration (µg/mL) |

|---|---|---|

| E. coli | Bacteria | 40 |

| Staphylococcus aureus | Bacteria | 40 |

| Aspergillus niger | Fungi | 40 |

These findings suggest that compounds with the pyrazole structure may serve as promising candidates for developing new antimicrobial agents .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 1H-pyrazole and evaluated their biological activities. Among them, a specific derivative showed over 56% inhibition against cancer cell proliferation at a concentration of 10 µM .

- In Silico Studies : Molecular docking studies have indicated strong binding affinities between the pyrazole derivatives and target enzymes implicated in cancer progression. These studies help elucidate the potential pathways through which these compounds exert their effects .

Q & A

Q. How do crystallographic studies inform conformational analysis of this pyrazole derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。